Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate)
Description
Properties
IUPAC Name |
pyridin-3-yl N-methyl-N-[6-[methyl(pyridin-3-yloxycarbonyl)amino]hexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-23(19(25)27-17-9-7-11-21-15-17)13-5-3-4-6-14-24(2)20(26)28-18-10-8-12-22-16-18/h7-12,15-16H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEBUCSHXWRUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCCN(C)C(=O)OC1=CN=CC=C1)C(=O)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857065 | |
| Record name | Dipyridin-3-yl hexane-1,6-diylbis(methylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95701-58-9 | |
| Record name | C,C′-Di-3-pyridinyl N,N′-1,6-hexanediylbis[N-methylcarbamate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95701-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipyridin-3-yl hexane-1,6-diylbis(methylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) typically involves the reaction of a hexane derivative with pyridine and methylcarbamate groups. One common method includes the use of acetone as a solvent, where the intermediate compound is reacted with bromine under controlled temperature conditions . The reaction mixture is then stirred overnight, followed by heating to reflux and subsequent cooling to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process would typically include steps such as solvent recovery, purification through crystallization, and drying under reduced pressure to obtain the final product.
Chemical Reactions Analysis
Synthetic Pathways and Carbamate Formation
The compound’s synthesis involves carbamate bond formation via activation of carboxylic acid intermediates. Key methods include:
Table 1: Coupling Reagent Efficiency
| Reagent | Solvent | Temperature | Yield (%) | Purity |
|---|---|---|---|---|
| T3P | Toluene | 100°C | 60 | Moderate |
| EDC | Dichloromethane | Reflux | 55 | Low |
| HBTU | Toluene | 100°C | 65 | High |
Curtius Rearrangement and Isocyanate Trapping
A critical reaction involves the Curtius rearrangement of acyl azides to generate isocyanate intermediates, which are trapped to form carbamates :
One-Pot Curtius Protocol
-
Reagents : Diphenylphosphoryl azide (DPPA), triethylamine, t-butanol/toluene (1:1) .
-
Steps :
-
Deprotection : Trifluoroacetic acid (TFA) cleaves the tert-butyl group, regenerating the free amine .
Table 2: Rearrangement Outcomes
| Starting Material | Product | Yield (%) | Purity |
|---|---|---|---|
| Formula I | tert-Butyl carbamate (15) | 85 | High |
| Formula III | Free amine (after TFA treatment) | 90 | High |
This method outperforms traditional isolation of isocyanates, reducing phosphorous salt impurities and improving yields by 25% .
Hydrolytic Stability and Degradation
Carbamate bonds in the compound exhibit pH-dependent hydrolysis:
Acid-Catalyzed Hydrolysis
-
Conditions : Trifluoroacetic acid (TFA) in dichloromethane at 25°C .
-
Outcome : Cleavage of methylcarbamate groups to yield pyridin-3-ol and hexane-1,6-diamine derivatives.
Base-Mediated Hydrolysis
-
Mechanism : Nucleophilic attack by hydroxide ions at the carbonyl carbon, leading to carbamate breakdown.
Table 3: Hydrolysis Kinetics
| Condition | Half-Life (h) | Major Products |
|---|---|---|
| TFA | 2 | Pyridin-3-ol, Hexane-1,6-diamine |
| NaOH | 8 | Carbonate ions, Methylamine |
Stability Under Thermal and Solvent Conditions
-
Thermal Stability : Decomposition occurs above 150°C, releasing CO₂ and methylamine .
-
Solvent Effects : Stable in toluene and dichloromethane but degrades in polar aprotic solvents (e.g., DMF) at elevated temperatures .
Interaction with Cholinesterases (Theoretical)
While not directly tested on this compound, structural analogs with pyridinyl carbamates show dual binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) :
Scientific Research Applications
Enzyme Inhibition
Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) has been studied for its inhibitory effects on various enzymes, particularly in the context of cancer treatment and neurodegenerative diseases.
Cholinesterase Inhibition
Research has indicated that derivatives of pyridine compounds can act as dual binding site inhibitors of cholinesterases (ChEs), which are critical in neurotransmission. The structure of Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) suggests it may similarly inhibit ChEs by binding to the active site and preventing substrate hydrolysis .
NAPE-PLD Inhibition
Another significant application is its potential as an inhibitor of the N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme is involved in lipid signaling pathways that affect inflammation and pain perception. Structure-activity relationship (SAR) studies have shown that modifications to the pyridine rings can enhance inhibitory potency, suggesting a promising avenue for developing anti-inflammatory agents .
Medicinal Chemistry Applications
The compound's structural attributes make it a candidate for further development in medicinal chemistry.
Anticancer Activity
Inhibitors targeting indoleamine 2,3-dioxygenase (IDO1), an enzyme associated with immune suppression in tumors, have been synthesized with similar frameworks. The incorporation of pyridine derivatives into these inhibitors could enhance their efficacy against cancer by restoring immune function .
Antimicrobial Properties
Pyridine-based compounds have been reported to exhibit antimicrobial activity by mimicking the action of antimicrobial peptides. Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) may also demonstrate similar properties, making it a candidate for further exploration in the development of new antibiotics .
Structure-Based Drug Design
The application of structure-based drug design has been pivotal in optimizing compounds like Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate). By analyzing its interactions at the molecular level, researchers can modify specific functional groups to enhance binding affinity and selectivity towards target enzymes .
Case Studies
A notable case study involved the optimization of pyrimidine derivatives where structural modifications led to increased potency against specific targets such as CHK1 kinases. This approach mirrors the potential optimization strategies applicable to Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate), emphasizing the importance of understanding molecular interactions in drug development .
Summary Table: Applications Overview
| Application Area | Description | Potential Impact |
|---|---|---|
| Enzyme Inhibition | Cholinesterase and NAPE-PLD inhibitors | Neuroprotective and anti-inflammatory |
| Medicinal Chemistry | Anticancer and antimicrobial properties | New therapeutic agents |
| Structural Insights | Structure-based optimization strategies | Enhanced drug efficacy |
Mechanism of Action
The mechanism of action of Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexane-1,6-diylbis Compounds with Carbamate Linkages
Example: Di-tert-butyl Hexane-1,6-diylbis((3-aminopropyl)carbamate)
- Structural Differences: Substituents: tert-butyl and aminopropyl groups instead of pyridin-3-yl and methyl. Polarity: Higher hydrophobicity due to tert-butyl groups.
- Functional Impact :
Example: Distigmine Bromide (3,3'-{Hexane-1,6-Diylbis[(Methylcarbamoyl)Oxy]}Bis(1-Methylpyridinium) Dibromide)
Hexane-1,6-diylbis Compounds with Urea Linkages
Example: 1,1′-(Hexane-1,6-diyl)bis(3-(pyridin-4-yl)urea) (4-HBU)
Hexane-1,6-diylbis Compounds with Amidines and Sulfonates
Example: Hexamidine Diisethionate
- Structure : 4,4'-[Hexane-1,6-diylbis(oxy)]bis(benzenecarboxamidine) complexed with 2-hydroxyethanesulfonate.
- Key Differences :
- Amidines and sulfonate groups vs. carbamates and pyridinyls.
- High polarity due to charged sulfonate and amidine moieties.
- Applications :
Hexane-1,6-diylbis Compounds with Biguanides
Example: Chlorhexidine Derivatives
- Structure : 1,6-Bis(N5-[p-chlorophenyl]-N1-biguanido)hexane.
- Key Differences :
- Biguanide groups (-NH-C(=NH)-NH-) vs. carbamates.
- Chlorophenyl substituents enhance antimicrobial activity.
- Functional Impact :
Hexane-1,6-diylbis Compounds with Phenolic Amides
Example: Antioxidant 1098 (N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenylpropionamide])
- Structure: Phenolic hydroxyl and tert-butyl groups.
- Key Differences: Bulky tert-butyl groups and phenolic hydroxyls vs. pyridinyls.
- Functional Impact: Radical scavenging activity due to phenolic groups, unrelated to the target compound’s cholinesterase interactions .
Mechanistic and Pharmacological Insights
- Carbamates vs. Ureas/Amidines :
- Role of Hexane Spacer :
- The C6 chain optimizes distance between functional groups for target binding (e.g., acetylcholinesterase active site) .
Biological Activity
Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) features a hexane backbone with two pyridine rings and two methyl carbamate groups. The presence of pyridine moieties often correlates with biological activity due to their ability to interact with various biological targets.
Biological Activity Overview
- Mechanism of Action : The compound may act as an inhibitor for certain enzymes or receptors, similar to other carbamate derivatives. Research indicates that carbamates can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
- In Vitro Studies : In studies involving carbamate derivatives, compounds have shown varying degrees of AChE inhibition. For instance, certain N-methyl carbamate pesticides demonstrated IC50 values ranging from 1.60 µM to over 300 µM against AChE, indicating that structural modifications can significantly affect potency .
- SAR Analysis : Structure-activity relationship studies reveal that modifications in the alkyl chain length and the nature of substituents on the pyridine rings can influence the biological activity. For example, increasing the hydrophobic character of substituents generally enhances binding affinity to target enzymes .
Table 1: Summary of Biological Activities of Carbamate Derivatives
| Compound Name | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Carbamate A | AChE | 38.98 | |
| Carbamate B | BChE | 1.60 | |
| Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) | TBD | TBD | TBD |
Case Studies
- Case Study on AChE Inhibition : A study focused on various carbamate derivatives found that those with aromatic substitutions exhibited stronger inhibition of AChE compared to aliphatic counterparts. This suggests that di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate), with its aromatic pyridine rings, may similarly exhibit potent AChE inhibition.
- Neuroprotective Effects : Some carbamates have been studied for their neuroprotective effects in models of neurodegenerative diseases. The ability of di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate) to modulate cholinergic activity could potentially be leveraged in therapeutic strategies for conditions such as Alzheimer's disease.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of Di(pyridin-3-yl) hexane-1,6-diylbis(methylcarbamate)?
Methodological Answer:
The compound is synthesized via a two-step carbamate formation reaction. First, hexane-1,6-diol is reacted with methyl isocyanate to form the bis(methylcarbamate) intermediate. Subsequent coupling with pyridin-3-amine (or its activated derivative) under nucleophilic substitution conditions yields the final product. Key parameters include:
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to enhance reactivity.
- Solvents : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to prevent hydrolysis.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Advanced: How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?
Methodological Answer:
Optimization involves:
- Temperature Control : Maintaining 0–5°C during carbamate formation to suppress side reactions.
- Stoichiometric Ratios : Using a 10% excess of methyl isocyanate to ensure complete diol conversion.
- In Situ Monitoring : Employing FT-IR to track the disappearance of the -NCO peak (~2270 cm⁻¹).
- Byproduct Mitigation : Implementing a scavenger resin (e.g., polymer-bound isocyanate) to remove unreacted amines .
Basic: What spectroscopic techniques are used to confirm the structure of this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks:
- δ 8.3–8.5 ppm (pyridin-3-yl aromatic protons).
- δ 3.9–4.1 ppm (methylene groups adjacent to carbamate).
- δ 2.9–3.1 ppm (N-methyl carbamate protons).
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch).
- Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 386.44 (M+H⁺) .
Advanced: How can crystallographic data resolve ambiguities in stereochemistry or molecular conformation?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization : Grow crystals via slow evaporation of acetonitrile/water (9:1).
- Data Collection : Use a Mo Kα radiation source (λ = 0.71073 Å) at 100 K.
- Refinement : SHELXL-2018 software refines the structure, validating bond lengths/angles against the Cambridge Structural Database (CSD). Disordered pyridinyl groups are resolved using PART instructions .
Basic: How is the stability of this compound assessed under varying storage conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min up to 300°C identifies decomposition points.
- Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC.
- Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; quantify intact compound using LC-MS .
Advanced: What computational methods predict the compound’s interaction with biological targets like acetylcholinesterase?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions. The pyridinyl carbamate groups align with the enzyme’s catalytic triad (Ser200, His440, Glu327).
- MD Simulations : GROMACS simulates binding stability over 100 ns, calculating root-mean-square deviation (RMSD) and binding free energy (MM-PBSA). Validate with in vitro enzyme inhibition assays (Ellman’s method) .
Basic: How are impurities profiled during synthesis, and what thresholds are acceptable for pharmacological use?
Methodological Answer:
- Analytical Techniques : LC-MS/MS (C18 column, 0.1% formic acid/acetonitrile gradient) detects impurities at ppm levels.
- Thresholds : Follow ICH Q3A guidelines: ≤0.1% for unidentified impurities, ≤0.15% for total impurities.
- Reference Standards : Synthesize potential byproducts (e.g., mono-carbamate derivatives) for spiking studies .
Advanced: Can this compound serve as a monomer in polymer chemistry, and what properties would it impart?
Methodological Answer:
The hexane-1,6-diyl spacer and carbamate groups enable:
- Crosslinking : React with diisocyanates (e.g., HDI) to form polyurethanes with enhanced thermal stability (TGA degradation >250°C).
- Self-Assembly : Pyridinyl groups facilitate π-π stacking, creating nanostructures (confirmed via TEM/DLS). Applications include drug-eluting coatings or stimuli-responsive materials .
Basic: What in vitro models assess cytotoxicity for preclinical safety evaluation?
Methodological Answer:
- Cell Lines : HepG2 (liver) and HEK293 (kidney) cells exposed to 1–100 µM concentrations.
- Assays : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measures mitochondrial activity after 24–48 hours.
- IC₅₀ Calculation : Non-linear regression (GraphPad Prism) determines half-maximal inhibitory concentration .
Advanced: How do structural modifications (e.g., alkyl chain length) impact bioactivity and pharmacokinetics?
Methodological Answer:
- SAR Studies : Synthesize analogues with C4–C8 spacers; compare acetylcholinesterase inhibition (IC₅₀) via Ellman’s assay.
- LogP Analysis : Shake-flask method quantifies hydrophobicity; longer chains increase logP (e.g., from 1.2 to 2.8), correlating with enhanced blood-brain barrier penetration.
- Metabolic Stability : Incubate with liver microsomes (human/rat), monitor half-life via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
